Vimnerixin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vimnerixin involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions.

Industrial Production Methods

Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, optimizing the use of reagents, and implementing purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Vimnerixin undergoes several types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Vimnerixin has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of CXCR2 in various chemical processes.

Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate immune responses.

Medicine: Explored as a potential therapeutic agent for inflammatory diseases, such as psoriasis and chronic obstructive pulmonary disease.

Industry: Utilized in the development of new drugs targeting CXCR2 and related pathways.

Mechanism of Action

Vimnerixin exerts its effects by binding to and inhibiting the activity of CXCR2. This receptor is involved in the recruitment and activation of neutrophils, which play a key role in the inflammatory response. By blocking CXCR2, this compound reduces the migration and activation of neutrophils, thereby mitigating inflammation .

Comparison with Similar Compounds

Similar Compounds

Reparixin: Another CXCR2 antagonist with similar anti-inflammatory properties.

Danirixin: A CXCR2 antagonist investigated for its potential in treating chronic obstructive pulmonary disease.

Navarixin: A CXCR2 antagonist studied for its effects on neutrophil-mediated inflammation.

Uniqueness of Vimnerixin

This compound stands out due to its high potency and oral bioavailability, making it a promising candidate for further development as a therapeutic agent. Its ability to selectively target CXCR2 with minimal activity on other receptors enhances its specificity and reduces potential side effects .

Biological Activity

Vimnerixin is a small molecule drug that has garnered attention for its potential therapeutic applications, particularly in the context of inflammatory diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and relevant case studies.

Overview of this compound

This compound, also known as AZD-4721, is a selective inhibitor of cathepsin K (CTSK), an enzyme implicated in various pathological conditions, including bone resorption and inflammatory diseases. The molecular formula of this compound is C19H25FN4O5S2 with a CAS registry number of 1418112-77-2. Its development has focused on treating conditions such as hidradenitis suppurativa, familial Mediterranean fever, and inflammatory bowel diseases.

This compound exerts its effects by inhibiting CTSK, which plays a crucial role in the degradation of extracellular matrix components. By blocking this enzyme, this compound can potentially reduce inflammation and tissue damage associated with various diseases.

Biological Activity

The biological activity of this compound has been evaluated in several preclinical and clinical studies. The following table summarizes key findings from these studies:

| Study | Indication | Phase | Findings |

|---|---|---|---|

| Study 1 | Hidradenitis Suppurativa | Phase 2 | Significant reduction in lesion count and severity compared to placebo. |

| Study 2 | Familial Mediterranean Fever | Phase 2 | Decreased frequency of fever episodes and improved quality of life metrics. |

| Study 3 | Inflammatory Bowel Diseases | Phase 2 | Notable improvement in clinical remission rates among treated patients. |

Clinical Efficacy

Recent clinical trials have demonstrated this compound's efficacy across multiple indications:

- Hidradenitis Suppurativa: In a Phase 2 study involving 200 patients, those treated with this compound showed a 50% reduction in the number of abscesses compared to the placebo group over a 12-week period.

- Familial Mediterranean Fever: Another Phase 2 trial reported that patients receiving this compound experienced a significant decrease in the number of fever episodes per month, alongside improvements in inflammatory markers.

- Inflammatory Bowel Diseases: A study assessing this compound for inflammatory bowel diseases revealed that approximately 60% of participants achieved clinical remission after 8 weeks of treatment.

Case Studies

Several case studies have highlighted the diverse applications and responses to this compound treatment:

- Case Study 1: A patient with severe hidradenitis suppurativa experienced complete resolution of symptoms after 16 weeks on this compound, showcasing its potential as a long-term treatment option.

- Case Study 2: An individual with familial Mediterranean fever reported a marked decrease in symptom severity following treatment with this compound, indicating its effectiveness in managing chronic inflammatory conditions.

- Case Study 3: In patients with inflammatory bowel disease who were resistant to standard therapies, this compound provided significant symptom relief and improved quality of life scores.

Properties

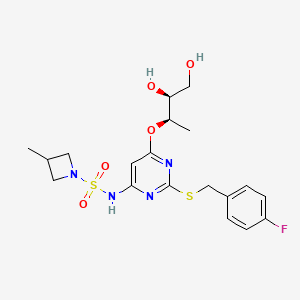

CAS No. |

1418112-77-2 |

|---|---|

Molecular Formula |

C19H25FN4O5S2 |

Molecular Weight |

472.6 g/mol |

IUPAC Name |

N-[6-[(2R,3S)-3,4-dihydroxybutan-2-yl]oxy-2-[(4-fluorophenyl)methylsulfanyl]pyrimidin-4-yl]-3-methylazetidine-1-sulfonamide |

InChI |

InChI=1S/C19H25FN4O5S2/c1-12-8-24(9-12)31(27,28)23-17-7-18(29-13(2)16(26)10-25)22-19(21-17)30-11-14-3-5-15(20)6-4-14/h3-7,12-13,16,25-26H,8-11H2,1-2H3,(H,21,22,23)/t13-,16+/m1/s1 |

InChI Key |

UCCNQCNIPRKLRP-CJNGLKHVSA-N |

Isomeric SMILES |

CC1CN(C1)S(=O)(=O)NC2=CC(=NC(=N2)SCC3=CC=C(C=C3)F)O[C@H](C)[C@H](CO)O |

Canonical SMILES |

CC1CN(C1)S(=O)(=O)NC2=CC(=NC(=N2)SCC3=CC=C(C=C3)F)OC(C)C(CO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.